molecular formula C18H19NO6S B2904490 Methyl 4-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate CAS No. 2097867-31-5

Methyl 4-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate

Cat. No.: B2904490
CAS No.: 2097867-31-5
M. Wt: 377.41
InChI Key: CNTIDQFXTZYFBA-UHFFFAOYSA-N
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Description

Methyl 4-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate is a complex organic compound that features a pyrrolidine ring, a furan ring, and a benzoate ester. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including a sulfonyl group, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate typically involves multi-step organic synthesisThe final step involves the esterification of the benzoic acid derivative to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the sulfonyl group can produce sulfides .

Scientific Research Applications

Methyl 4-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with proteins, while the furan and pyrrolidine rings can interact with other biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

IUPAC Name

methyl 4-[3-(furan-2-ylmethylsulfonyl)pyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S/c1-24-18(21)14-6-4-13(5-7-14)17(20)19-9-8-16(11-19)26(22,23)12-15-3-2-10-25-15/h2-7,10,16H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTIDQFXTZYFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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